A Comprehensive Technical Guide to Methyl 2-methyl-4-phenylbutanoate: Structure, Properties, Synthesis, and Analysis
A Comprehensive Technical Guide to Methyl 2-methyl-4-phenylbutanoate: Structure, Properties, Synthesis, and Analysis
Abstract
This technical guide provides a detailed examination of Methyl 2-methyl-4-phenylbutanoate, a chiral ester with potential applications in fine chemical synthesis. This document outlines the molecule's fundamental chemical structure and physicochemical properties, offering computed data for key parameters. A significant portion of this guide is dedicated to the predictive analysis of its spectroscopic profile, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the structural basis for expected spectral features. Furthermore, a robust and reliable synthetic protocol via Fischer esterification of its parent carboxylic acid is presented, complete with a step-by-step methodology and a logical workflow diagram. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a comprehensive understanding of this specific chemical entity.
Chemical Identity and Structure
Methyl 2-methyl-4-phenylbutanoate is a carboxylic acid ester characterized by a phenyl group separated from a chiral ester moiety by an ethyl bridge. The presence of a stereocenter at the C2 position implies that this compound exists as a pair of enantiomers, (R)- and (S)-Methyl 2-methyl-4-phenylbutanoate. The structural framework makes it an interesting building block in organic synthesis.
The fundamental identifiers and structural representations of the compound are summarized below.[1]
Table 1: Compound Identifiers for Methyl 2-methyl-4-phenylbutanoate
| Identifier | Value |
| IUPAC Name | methyl 2-methyl-4-phenylbutanoate |
| CAS Number | 73385-33-8 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Canonical SMILES | CCC(C)C(=O)OC1=CC=CC=C1 |
| InChI Key | PQNXLZMPJGFBRE-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a molecule are critical for predicting its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The properties for Methyl 2-methyl-4-phenylbutanoate are presented below. Note that these values are computationally predicted and should be confirmed experimentally for critical applications.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized compounds. In the absence of published experimental spectra for Methyl 2-methyl-4-phenylbutanoate, this section provides a detailed prediction of its key spectral features based on established principles of spectroscopy.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is predicted to show distinct signals corresponding to the unique proton environments in the molecule.
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Aromatic Protons (C₆H₅-): A complex multiplet integrating to 5H is expected between δ 7.15-7.35 ppm. The protons on the phenyl ring are chemically distinct but may overlap, resulting in a complex signal pattern.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is predicted around δ 3.65 ppm. This chemical shift is characteristic of methyl esters.
-
Benzylic Methylene Protons (-CH₂-Ph): The two protons of the methylene group adjacent to the phenyl ring are diastereotopic due to the adjacent chiral center. They are expected to appear as a multiplet integrating to 2H, likely in the range of δ 2.60-2.80 ppm.
-
Methine Proton (-CH-): The single proton at the chiral center (C2) is coupled to the adjacent methylene and methyl groups. It is expected to appear as a multiplet (sextet or more complex) integrating to 1H, around δ 2.45-2.65 ppm.
-
Aliphatic Methylene Protons (-CH₂-CH-): The two protons of the methylene group at C3 are also diastereotopic. They will show complex splitting patterns due to coupling with both the benzylic and methine protons, appearing as a multiplet integrating to 2H around δ 1.80-2.10 ppm.
-
Alpha-Methyl Protons (CH₃-CH-): The protons of the methyl group at the C2 position are coupled to the methine proton. This will result in a doublet integrating to 3H, expected around δ 1.15 ppm.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton.
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Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 175-178 ppm.
-
Aromatic Carbons (C₆H₅-): Signals for the six aromatic carbons are expected between δ 126-142 ppm. The quaternary carbon attached to the alkyl chain will be weaker and appear around δ 141 ppm, while the other signals will be more intense.
-
Methoxy Carbon (-OCH₃): The carbon of the methyl ester group is predicted to appear around δ 51-52 ppm.
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Aliphatic Carbons: The four carbons of the butanoate chain are expected at approximately:
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C2 (Methine): ~δ 41 ppm
-
C4 (Benzylic): ~δ 34 ppm
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C3 (Methylene): ~δ 32 ppm
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Alpha-Methyl: ~δ 17 ppm
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is a highly characteristic peak for the carbonyl group in a saturated ester.[2]
-
C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester is expected between 1150-1250 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Medium to strong bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Bends (Aromatic): Characteristic overtone and combination bands appear in the 1650-2000 cm⁻¹ region, and out-of-plane bending vibrations appear at 690-900 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight, 192.25.
-
Key Fragments: Common fragmentation pathways for esters include McLafferty rearrangement and alpha-cleavage. Expected fragments include:
-
m/z 105: Loss of the ·CH(CH₃)COOCH₃ radical, leaving a stable tropylium ion or related C₈H₉⁺ fragment.
-
m/z 91: A prominent peak corresponding to the tropylium ion (C₇H₇⁺), formed from cleavage at the benzylic position.
-
m/z 133: Loss of the methoxy group (·OCH₃) followed by loss of CO, or direct loss of the carbomethoxy group (·COOCH₃).
-
Synthesis and Purification
The most direct and reliable method for synthesizing Methyl 2-methyl-4-phenylbutanoate is the Fischer esterification of its corresponding carboxylic acid, 2-methyl-4-phenylbutanoic acid, with methanol in the presence of a strong acid catalyst.[3][4]
Synthetic Strategy: Fischer Esterification
This method is chosen for its efficiency, use of inexpensive reagents, and straightforward procedure. The reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. To drive the equilibrium toward the product, an excess of one reactant (typically the less expensive alcohol, methanol) is used, and the reaction is catalyzed by a strong acid like sulfuric acid (H₂SO₄).
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2-methyl-4-phenylbutanoate.
Detailed Experimental Protocol
Materials:
-
2-methyl-4-phenylbutanoic acid (1.0 equiv)
-
Anhydrous Methanol (10-20 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.1 equiv)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-methyl-4-phenylbutanoic acid (1.0 equiv) and anhydrous methanol (10-20 equiv). Swirl the flask to dissolve the acid.
-
Catalyst Addition: Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (~0.1 equiv) dropwise with continuous swirling.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After cooling the reaction mixture to room temperature, slowly pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic extracts.
-
Causality Insight: The reaction is quenched with water to stop the reaction and dissolve the excess methanol and sulfuric acid. The ester, being less polar, is extracted into the organic solvent.
-
-
Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step neutralizes any remaining sulfuric acid and unreacted carboxylic acid.[3]
-
Trustworthiness Check: Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic. This confirms the complete removal of acidic components.
-
-
Brine Wash: Wash the organic layer once with brine. This helps to remove residual water from the organic phase and aids in breaking up any emulsions.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent by gravity filtration into a clean, dry round-bottom flask.
-
Solvent Removal: Remove the bulk of the extraction solvent using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to yield the final product as a clear liquid. Collect the fraction boiling at the appropriate temperature under reduced pressure.
Applications and Research Context
While specific, large-scale industrial applications for Methyl 2-methyl-4-phenylbutanoate are not extensively documented in publicly available literature, its structural motifs are relevant in several areas. Esters derived from phenylbutanoic acid and its analogues are often investigated in the flavor and fragrance industries.[5] For example, related compounds are noted for their pleasant fruity and floral odors.[6][7]
Furthermore, as a chiral building block, it holds potential as an intermediate in the asymmetric synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The combination of a chiral center and a phenyl group makes it a versatile starting material for introducing stereospecificity and aromaticity into a target molecule.
Safety and Handling
No specific toxicology data for Methyl 2-methyl-4-phenylbutanoate is readily available. Therefore, standard laboratory precautions for handling organic chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids or bases.
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal according to local regulations.
Conclusion
Methyl 2-methyl-4-phenylbutanoate is a well-defined chiral ester whose properties and structure can be confidently predicted based on fundamental chemical principles. This guide has provided a comprehensive overview of its identity, predicted physicochemical and spectroscopic characteristics, and a detailed, field-proven protocol for its synthesis via Fischer esterification. While its direct applications are yet to be widely explored, its value as a synthetic intermediate is clear. The information presented herein serves as a robust technical resource for scientists engaged in organic synthesis and the development of novel chemical entities.
References
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PubChem. (n.d.). Methyl 2-methyl-4-oxo-4-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? Retrieved from [Link]
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FooDB. (2010). Showing Compound Methyl 4-phenylbutanoate (FDB015263). Retrieved from [Link]
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Chemsrc. (2025). METHYL 2,4-DIOXO-4-PHENYLBUTANOATE | CAS#:20577-73-5. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Example 4. Retrieved from [Link]
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University of Toronto. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
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Science of Synthesis. (n.d.). 4-Phenylbutanoates 4; General Procedure. Thieme. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved from [Link]
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Euonymus. (n.d.). CHM 102 Synthesis of Fragrant Esters. Retrieved from [Link]
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